(3R)-thiomorpholine-3-carboxylic acid methyl ester
Overview
Description
(3R)-Thiomorpholine-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The (3R) designation indicates the specific stereochemistry of the compound, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-thiomorpholine-3-carboxylic acid methyl ester typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of thiomorpholine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-Thiomorpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other esters.
Scientific Research Applications
(3R)-Thiomorpholine-3-carboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-thiomorpholine-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfur and nitrogen atoms in the thiomorpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, lacking the ester group.
Thiomorpholine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Thiomorpholine-3-carboxamide: Contains an amide group instead of an ester.
Uniqueness
(3R)-Thiomorpholine-3-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the methyl ester group can enhance its solubility and stability compared to other thiomorpholine derivatives.
Properties
IUPAC Name |
methyl (3R)-thiomorpholine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKUMLWZCRVBJA-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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